molecular formula C11H17N3 B3307782 [1-(Pyridin-2-ylmethyl)pyrrolidin-3-yl]methanamine CAS No. 933749-41-8

[1-(Pyridin-2-ylmethyl)pyrrolidin-3-yl]methanamine

Cat. No.: B3307782
CAS No.: 933749-41-8
M. Wt: 191.27 g/mol
InChI Key: OGCLVZXMPJFMIQ-UHFFFAOYSA-N
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Description

[1-(Pyridin-2-ylmethyl)pyrrolidin-3-yl]methanamine is a compound that features a pyrrolidine ring substituted with a pyridin-2-ylmethyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Pyridin-2-ylmethyl)pyrrolidin-3-yl]methanamine typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridin-2-ylmethyl group. One common approach is to start with a pyrrolidine precursor and perform a nucleophilic substitution reaction to introduce the pyridin-2-ylmethyl group. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as crystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[1-(Pyridin-2-ylmethyl)pyrrolidin-3-yl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out to replace the methanamine group with other functional groups using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(Pyridin-2-ylmethyl)pyrrolidin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds with potential biological activity.

Biology

In biological research, this compound is studied for its potential as a ligand for various biological targets. Its ability to interact with proteins and enzymes makes it a valuable tool for probing biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique properties make it suitable for applications in fields such as polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of [1-(Pyridin-2-ylmethyl)pyrrolidin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the pyridin-2-ylmethyl group can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [1-(Pyridin-2-ylmethyl)pyrrolidin-3-yl]methanamine include:

  • Pyrrolidine derivatives such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
  • Pyridine derivatives like 2-pyridinemethanol and 2-pyridinecarboxaldehyde.

Uniqueness

What sets this compound apart from these similar compounds is the combination of the pyrrolidine and pyridine moieties in a single molecule. This unique structure allows for a diverse range of chemical reactions and biological interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

[1-(pyridin-2-ylmethyl)pyrrolidin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c12-7-10-4-6-14(8-10)9-11-3-1-2-5-13-11/h1-3,5,10H,4,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCLVZXMPJFMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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